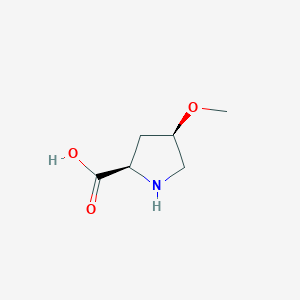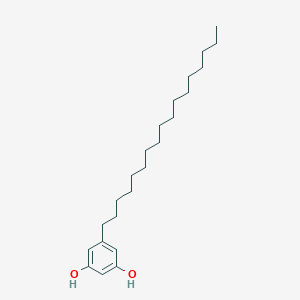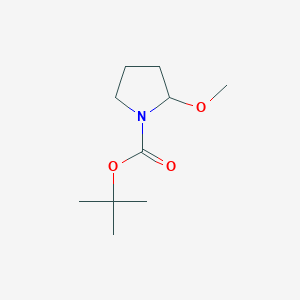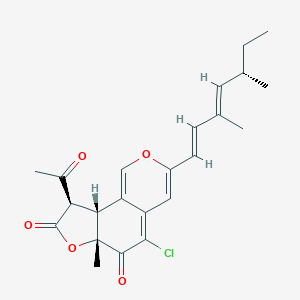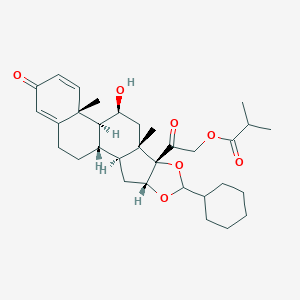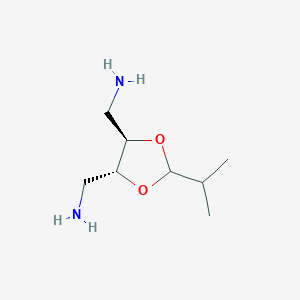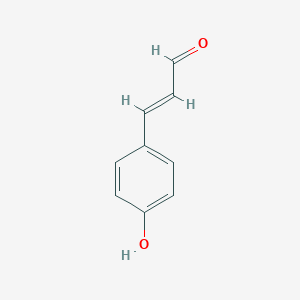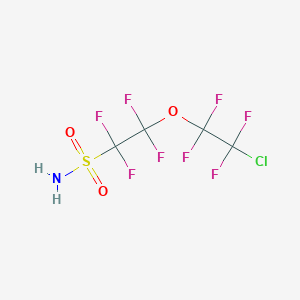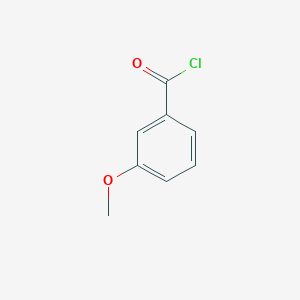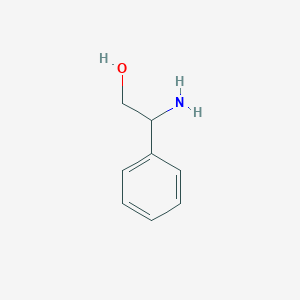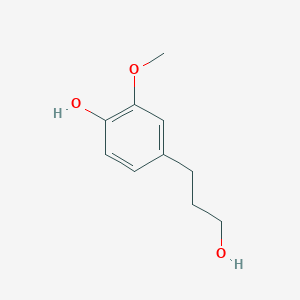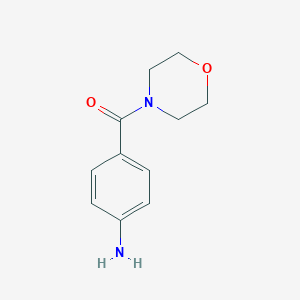
(4-Aminophenyl)(morpholino)methanone
Vue d'ensemble
Description
“(4-Aminophenyl)(morpholino)methanone” is a morpholine derivative used in the preparation of tyrosine kinase inhibitors and other biologically active agents . It has a CAS Number of 51207-86-4 and a molecular weight of 206.24 .
Synthesis Analysis
The synthesis of “(4-Aminophenyl)(morpholino)methanone” involves several steps. Initially, benzotrichloride is nitrated to obtain meta-nitrobenzoic acid. This acid is then chlorinated with thionyl chloride to obtain meta-nitrobenzoyl chloride. The chloride is condensed with morpholine, and the resulting compound is reduced with iron and HCl to form the target molecule .Molecular Structure Analysis
The molecular formula of “(4-Aminophenyl)(morpholino)methanone” is C11H14N2O2 . The InChI code is 1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(4-Aminophenyl)(morpholino)methanone” include nitration, chlorination, condensation, and reduction .Physical And Chemical Properties Analysis
“(4-Aminophenyl)(morpholino)methanone” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Antitumor Activity
- The synthesis and structural analysis of compounds similar to (4-Aminophenyl)(morpholino)methanone showed distinct inhibition on the proliferation of various cancer cell lines, such as A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Imaging Applications in Parkinson's Disease
- A derivative of (4-Aminophenyl)(morpholino)methanone, synthesized for PET imaging, shows potential in imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Solubility and Thermodynamic Properties
- Research on the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents reveals insights into its thermodynamic properties and solution processes (Yang et al., 2016).
Synthesis and Structural Analysis
- Studies on the synthesis of various (4-Aminophenyl)(morpholino)methanone derivatives and their structural exploration, including crystal structure and molecular docking, contribute to understanding their biological activities and potential applications (Prasad et al., 2018).
Antioxidant Properties
- Research on derivatives of (4-Aminophenyl)(morpholino)methanone indicates effective antioxidant power, showcasing their potential as antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Pharmaceutical Intermediate Synthesis
- The compound has been utilized in the synthesis of pharmaceutical intermediates, highlighting its importance in drug development (Kopach et al., 2009).
Inhibition of Enzymes in Cancer
- Morpholino derivatives, related to (4-Aminophenyl)(morpholino)methanone, have been found to be potent inhibitors of specific enzymes relevant in cancer and hormone-related diseases (Flanagan et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVQIQNGXWTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342021 | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(morpholino)methanone | |
CAS RN |
51207-86-4 | |
| Record name | (4-Aminophenyl)(morpholino)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

